molecular formula C10H20N2O4S B8238012 tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate

tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate

Cat. No.: B8238012
M. Wt: 264.34 g/mol
InChI Key: AOJIHZFQLJWLHX-UHFFFAOYSA-N
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Description

tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S. It is a heterocyclic building block used in various chemical syntheses and research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Starting Material: Pyrrolidine derivative.

    Reagents: Methanesulfonyl chloride, tert-butyl chloroformate.

    Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane, room temperature.

    Reduction: Lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .

Scientific Research Applications

tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and other bioactive compounds.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester .
  • ®-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester .

Uniqueness

tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity patterns. The presence of the methanesulfonyl group allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

tert-butyl 3-(methanesulfonamido)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-5-8(7-12)11-17(4,14)15/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJIHZFQLJWLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (+/−)-3-amino-1N-BOC-pyrrolidine (0.5 g) in MeCN (10 mL) was added triethylamine (0.41 mL) then methanesulfonyl chloride (0.22 mL). The mixture was stirred for 2.5 h. An aqueous work-up followed by purification on silica gave 3-methanesulfonylamino-pyrrolidine-1-carboxylic acid tert-butyl ester (0.49 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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